![molecular formula C11H15BrClNO B2970891 (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 2126144-34-9](/img/structure/B2970891.png)
(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound is a pyrrolidine derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Researchers have utilized bromophenols and pyrrolidine derivatives in synthesizing novel compounds with potential applications in various fields. For instance, the synthesis of novel bromo-substituted dithiolium derivatives from propiophenones illustrates the utility of bromophenols in creating new chemical entities. These compounds were characterized by NMR, MS spectrometry, and other spectroscopic methods, highlighting their potential for further chemical and physical analyses (Sarbu et al., 2019).
Development of High-Performance Materials
In the realm of materials science, pyridine-based derivatives have been employed to synthesize high-performance polymers. For example, poly(ether imide ester)s were developed from bis(aminophenoxy)pyridine, demonstrating significant thermal stability and mechanical strength. These materials are characterized by their solubility in common solvents and possess low dielectric constants, making them suitable for electronic applications (Mehdipour-Ataei & Amirshaghaghi, 2005).
Environmental Chemistry and Water Treatment
The transformation of bromophenols during water treatment processes has also been a subject of investigation. Research on the chlorination of dibromophenol revealed insights into the environmental fate of bromophenols in water treatment, including reaction mechanisms and the identification of byproducts. This study contributes to our understanding of disinfection byproducts in water treatment and their potential environmental impacts (Xiang et al., 2020).
Antiviral and Antimicrobial Research
Pyrrolidine derivatives have been explored for their potential in medical applications, including antiviral and antimicrobial activities. The synthesis and evaluation of certain pyrrolo[2,3-d]pyrimidine derivatives have been reported, showcasing their antiviral activity against various viral strains. Such studies are pivotal for the development of new therapeutic agents against infectious diseases (Saxena et al., 1988).
Catalysis and Chemical Transformations
The application of pyridine and its derivatives in catalysis has been demonstrated through the synthesis of complex molecules. Pyridine hydrochloride, for example, has been used as a reagent in the synthesis of chloro hydroxy derivatives in pyridine and quinoline series, showcasing its versatility and efficiency in organic transformations (Mongin et al., 1996).
Eigenschaften
IUPAC Name |
(2S)-2-[(4-bromophenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADWEBXVXYOAT-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


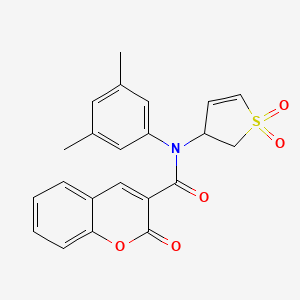

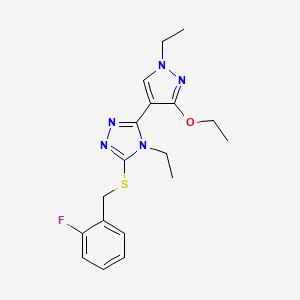


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)

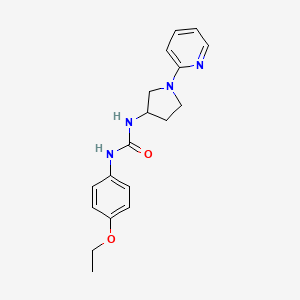
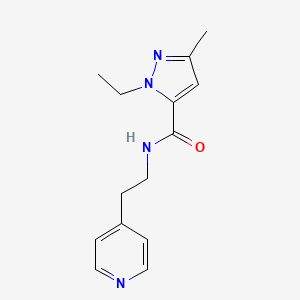
![2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2970825.png)
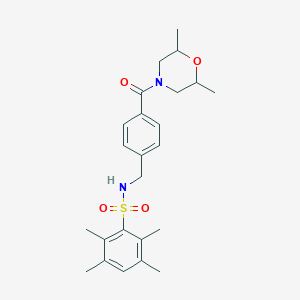
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)